4-Amino-1-methyl-1,3,5-triazin-2(1H)-one

Catalog No.
S15859970
CAS No.
3391-68-2
M.F
C4H6N4O
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-methyl-1,3,5-triazin-2(1H)-one

CAS Number

3391-68-2

Product Name

4-Amino-1-methyl-1,3,5-triazin-2(1H)-one

IUPAC Name

4-amino-1-methyl-1,3,5-triazin-2-one

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C4H6N4O/c1-8-2-6-3(5)7-4(8)9/h2H,1H3,(H2,5,7,9)

InChI Key

RHJJMHTYURSZGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=NC1=O)N

4-Amino-1-methyl-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family, characterized by its unique triazine ring structure. The molecular formula of this compound is C4H6N4OC_4H_6N_4O, and it has a molecular weight of approximately 130.11 g/mol. The compound features an amino group and a methyl group attached to the triazine ring, which contributes to its chemical reactivity and biological properties. This compound is often used as a building block in organic synthesis and has potential applications in various fields, including agriculture and pharmaceuticals.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
  • Substitution: The amino group can be substituted with other functional groups using alkyl halides or acyl chlorides in the presence of a base, resulting in various substituted triazine derivatives.

These reactions highlight the versatility of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one in synthetic chemistry.

The biological activity of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one has been a subject of research due to its potential antimicrobial and antiviral properties. Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to its application as an herbicide by disrupting amino acid synthesis in plants. Additionally, there are explorations into its therapeutic potential against various diseases, including cancer and inflammation .

The synthesis of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one typically involves several key steps:

  • Cyclization Reaction: One common method includes the reaction of cyanuric chloride with isopropylamine and methylamine in an organic solvent such as acetonitrile or methanol.
  • Neutralization: After cyclization, the reaction mixture is treated with aqueous ammonia to neutralize it and precipitate the product.
  • Purification: The resulting product is purified through recrystallization or distillation techniques.

In industrial applications, these methods are scaled up using larger reactors while maintaining precise control over reaction conditions to ensure high yield and purity.

4-Amino-1-methyl-1,3,5-triazin-2(1H)-one has diverse applications across various fields:

  • Agriculture: Used in the development of herbicides and pesticides due to its ability to inhibit key metabolic pathways in plants.
  • Pharmaceuticals: Investigated for its potential therapeutic uses, including anticancer and anti-inflammatory effects.
  • Chemical Synthesis: Serves as a crucial building block for synthesizing more complex triazine derivatives used in various chemical applications .

Research on interaction studies involving 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one focuses on its binding affinity with biological targets. These studies aim to elucidate the mechanism by which this compound exerts its biological effects, particularly regarding enzyme inhibition and disruption of metabolic pathways in both microbial and plant systems .

Several compounds share structural similarities with 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-methyl-6-methoxy-1,3,5-triazineContains methoxy groupExhibits different biological activity profiles
4,6-Diisopropylamino-2-methylthio-1,3,5-triazineSubstituted with isopropyl groupsHigher stability compared to others
6-amino-4[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-oneAromatic substituent enhances pharmacological potentialIncreased reactivity due to aromatic interactions

The uniqueness of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to these similar compounds. Its ability to undergo various functionalizations makes it versatile for numerous applications .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

126.05416083 g/mol

Monoisotopic Mass

126.05416083 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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